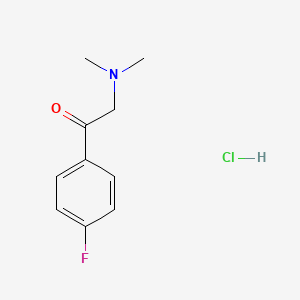

2-Dimethylamino-1-(4-fluorophenyl)-ethan-1-one hydrochloride

Número de catálogo B8683169

Peso molecular: 217.67 g/mol

Clave InChI: ZVWSYGFOTBEXNC-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US04271167

Procedure details

3-(4-Fluorophenyl)-3-oxo-N,N,N-trimethylpropan-1-aminium iodide can be prepared in accordance with the following procedure: Dimethylamine hydrochloride (32.6 g), a 12 N aqueous solution of hydrochloric acid (1 cc) and polyoxymethylene (12.0 g) are added to a solution of 1-(4-fluorophenyl)-ethanone (56.0 g) in ethanol (200 cc). After heating under reflux for 3 hours, more polyoxymethylene (6.0 g) is added and the mixture is heated under reflux for a further 16 hours. The reaction mixture is cooled to 20° C. and diethyl ether (300 cc) is then added. The solid which precipitates is filtered off, washed 3 times with diethyl ether (300 cc in total) and dried under reduced pressure (20 mm Hg) at 25° C. for 16 hours. 2-Dimethylamino-1-(4-fluorophenyl)-ethan-1-one hydrochloride (65.0 g), which melts at 180° C., is thus obtained and this is dissolved in distilled water (60 cc). Diethyl ether (1,100 cc) and a 10 N aqueous solution of sodium hydroxide (30 cc) are added to the solution thus obtained, the mixture is stirred for 2 minutes and the organic phase is decanted. The aqueous phase is re-extracted twice with diethyl ether (300 cc in total). The ether extracts are combined, dried over sodium sulphate and evaporated under reduced pressure (20 mm Hg) at 40° C. Methyl iodide (42.5 g) is added, at between 20° and a maximum of 50° C., to a solution of the residual oil (52.2 g) in anhydrous acetonitrile (250 cc). The reaction is allowed to proceed for 2 hours at 20° C. and diethyl ether (300 cc) is then added. The solid which precipitates is filtered off, washed 3 times with diethyl ether (300 cc in total), and dried under reduced pressure (20 mm Hg) at 25° C. for 16 hours. 3-(4-Fluorophenyl)-3-oxo-N,N,N-trimethylpropan-1-aminium iodide (65.5 g), which melts at 230° C., is thus obtained.

Name

3-(4-Fluorophenyl)-3-oxo-N,N,N-trimethylpropan-1-aminium iodide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

aqueous solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

polyoxymethylene

Quantity

12 g

Type

reactant

Reaction Step Two

Name

polyoxymethylene

Quantity

6 g

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[I-].[F:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:16])[CH2:10]C[N+](C)(C)C)=[CH:5][CH:4]=1.[ClH:17].[CH3:18][NH:19][CH3:20].Cl.FC1C=CC(C(=O)C)=CC=1>C(O)C.C(OCC)C>[ClH:17].[CH3:18][N:19]([CH3:20])[CH2:10][C:9]([C:6]1[CH:5]=[CH:4][C:3]([F:2])=[CH:8][CH:7]=1)=[O:16] |f:0.1,2.3,8.9|

|

Inputs

Step One

|

Name

|

3-(4-Fluorophenyl)-3-oxo-N,N,N-trimethylpropan-1-aminium iodide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[I-].FC1=CC=C(C=C1)C(CC[N+](C)(C)C)=O

|

Step Two

|

Name

|

|

|

Quantity

|

32.6 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.CNC

|

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

polyoxymethylene

|

|

Quantity

|

12 g

|

|

Type

|

reactant

|

|

Smiles

|

O(C[*:2])[*:1]

|

|

Name

|

|

|

Quantity

|

56 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=CC=C(C=C1)C(C)=O

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Three

|

Name

|

polyoxymethylene

|

|

Quantity

|

6 g

|

|

Type

|

reactant

|

|

Smiles

|

O(C[*:2])[*:1]

|

Step Four

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

20 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After heating

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for 3 hours

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture is heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for a further 16 hours

|

|

Duration

|

16 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid which precipitates

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

is filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed 3 times with diethyl ether (300 cc in total)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under reduced pressure (20 mm Hg) at 25° C. for 16 hours

|

|

Duration

|

16 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cl.CN(CC(=O)C1=CC=C(C=C1)F)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 65 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |